Sensit

secondary hyperparathyroidism hemodialysis PTH reduction

Choose Cinacalcet HCl (Sensit), the first FDA-approved GPCR allosteric agonist. Unlike other calcimimetics, it uniquely inhibits osteoclasts, chaperones ER-retained CaSR mutants, and serves as a CYP2D6 inhibitor (IC50 50 nM). Essential for comparative pharmacology, ADPKD research, and diabetic bone disease studies. Not interchangeable with etelcalcetide or evocalcet.

Molecular Formula C23H26ClN
Molecular Weight 351.9 g/mol
Cat. No. B7791149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSensit
Molecular FormulaC23H26ClN
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)[NH2+]CCC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C23H25N.ClH/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23-24H,17-18H2,1H3;1H
InChIKeyNJXWZWXCHBNOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Sensit: Calcimimetic Cinacalcet Hydrochloride for Calcium-Sensing Receptor Modulation


Sensit, the brand name for cinacalcet hydrochloride, is an orally bioavailable, small-molecule calcimimetic agent that functions as a positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) [1]. It is a diphenylalkylamine derivative with the empirical formula C22H22F3N•HCl (molecular weight 393.9 g/mol as the hydrochloride salt; 357.4 g/mol as the free base) [2]. Cinacalcet possesses one chiral center with an R-absolute configuration; the R-enantiomer is the more potent enantiomer and is responsible for the compound's pharmacodynamic activity [2]. As the first FDA-approved allosteric agonist of any G protein-coupled receptor (GPCR) [3], cinacalcet increases the sensitivity of the CaSR to activation by extracellular calcium, thereby directly lowering parathyroid hormone (PTH) secretion from the parathyroid gland [1].

Why Generic Substitution Fails: Functional Selectivity and Pharmacological Divergence Among Calcimimetics


Calcimimetic agents are not pharmacologically interchangeable despite their shared classification as CaSR positive allosteric modulators. Cinacalcet, etelcalcetide, and evocalcet exhibit distinct molecular mechanisms, biased signaling profiles, tissue-specific effects, and clinical efficacy-to-tolerability ratios [1]. Cinacalcet demonstrates unique properties not shared by structurally distinct calcimimetics, including chaperone activity for ER-retained CaSR mutants [2] and exclusive inhibition of human osteoclast TRAP activity and hydroxyapatite resorption [3]. In head-to-head clinical trials, cinacalcet shows quantifiably different gastrointestinal adverse event profiles (50.5% vs 33.5% for evocalcet, P=0.001) [4] and lower PTH reduction efficacy (40.2% vs 52.4% for etelcalcetide, P=0.001) [5], confirming that these compounds cannot be substituted without altering expected clinical outcomes.

Quantitative Differentiation of Sensit: Head-to-Head Efficacy, Tolerability, and Unique Pharmacological Actions


Cinacalcet vs Etelcalcetide: Comparative PTH Reduction Efficacy in Hemodialysis Patients

In a randomized, double-blind, double-dummy phase 3 clinical trial (N=683 hemodialysis patients with PTH >500 pg/mL), etelcalcetide demonstrated superior PTH reduction compared to cinacalcet. The proportion of patients achieving >50% reduction in PTH from baseline over 26 weeks was 40.2% (138/343) for cinacalcet versus 52.4% (178/340) for etelcalcetide [1].

secondary hyperparathyroidism hemodialysis PTH reduction

Cinacalcet vs Evocalcet: Differential Gastrointestinal Tolerability Profile

In a 52-week randomized, double-blind, multicenter head-to-head study (N=403 East Asian hemodialysis patients with SHPT), gastrointestinal adverse events occurred significantly more frequently with cinacalcet (50.5%) than with evocalcet (33.5%) [1].

calcimimetics gastrointestinal adverse events tolerability

Cinacalcet vs Structurally Distinct Calcimimetics: Unique Osteoclast Inhibition Profile

In a comparative pharmacology study of three structurally distinct calcimimetics (cinacalcet, AC-265347, and BTU-compound 13), only cinacalcet modulated human osteoclast function, significantly reducing TRAP activity and hydroxyapatite resorption. Neither AC-265347 nor BTU-compound 13 replicated or potentiated this effect [1].

osteoclast bone resorption CaSR pharmacology

Cinacalcet in ADPKD: Suppression of Renal Cyst Enlargement in Human Cells

In human ADPKD cells, cinacalcet treatment (3 μM) significantly reduced cyst diameter increase from Day 4 to Day 10 in the presence of forskolin (10 μM), compared to vehicle control (0.1% DMSO) [1]. In a mouse model of ADPKD (Pkd1flox/flox; Ksp-Cre), cinacalcet treatment (20 mg/kg/day subcutaneous for 7 days) reduced renal cyst index by 20% [2].

ADPKD renal cyst drug repurposing

Cinacalcet + PTH Combination: Rescue of High Glucose-Impaired Osteoblast Function

In primary human osteoblast cultures under high glucose conditions (25 mM), cinacalcet (1 μM) combined with PTH (10 nM) increased alkaline phosphatase (ALP) expression by 2-fold, increased CaSR expression by 4.6-fold, and reduced apoptosis (Caspase-3 activity) by 0.4-fold relative to control [1].

osteoblast diabetic bone disease matrix mineralization

Cinacalcet Cytochrome P450 2D6 Inhibition: Key Pharmacokinetic Differentiator

Cinacalcet is a potent inhibitor of CYP2D6 with an in vitro IC50 of 50 nM at pH 7.4, 2°C [1]. This property is a key differentiator from other calcimimetics: etelcalcetide (intravenous peptide) does not undergo hepatic CYP metabolism, while evocalcet was specifically designed to have minimal CYP2D6 inhibition to reduce drug-drug interaction risk [2].

CYP2D6 drug-drug interaction calcimimetics

Optimal Procurement and Research Applications for Sensit (Cinacalcet Hydrochloride)


Comparative Calcimimetic Pharmacology Studies Requiring a Well-Characterized Reference Standard

Cinacalcet serves as the prototypical oral type II calcimimetic and first FDA-approved GPCR allosteric agonist. Its well-documented pharmacological profile—including biased signaling at CaSR, chaperone activity for ER-retained CaSR mutants, and exclusive osteoclast inhibition [1]—makes it an essential reference compound for studies evaluating novel calcimimetics or investigating CaSR signaling bias. Laboratories procuring cinacalcet for comparative pharmacology will benefit from extensive published data on its CaSR binding affinity, functional selectivity, and in vivo pharmacokinetics [2].

Bone Metabolism Research Focusing on Osteoclast-Osteoblast Coupling in CKD-MBD

Cinacalcet's unique osteoclast-inhibitory activity, not shared by AC-265347 or BTU-compound 13 [1], supports its procurement for investigations of bone turnover in chronic kidney disease-mineral and bone disorder (CKD-MBD). Additionally, its demonstrated capacity to promote osteoblast differentiation and matrix mineralization when combined with PTH under high glucose conditions [2] makes it valuable for diabetic bone disease and fracture healing research, particularly where the CaSR-bone axis is a focus.

ADPKD Drug Repurposing and Cystogenesis Mechanism Studies

Preclinical evidence demonstrating cinacalcet's ability to suppress renal cyst growth in human ADPKD cells (significant reduction in cyst diameter increase at 3 μM) [1] and reduce renal cyst index by 20% in a mouse ADPKD model [2] supports its procurement for academic and pharmaceutical research into ADPKD therapeutics. Cinacalcet may be utilized in mechanistic studies of cAMP-driven cystogenesis and CaSR-mediated regulation of renal epithelial cell proliferation.

Clinical Pharmacology Studies of CYP2D6-Mediated Drug-Drug Interactions

Cinacalcet is a potent CYP2D6 inhibitor with an in vitro IC50 of 50 nM [1]. This property makes it a useful tool compound for investigating CYP2D6-mediated drug-drug interactions in vitro and in vivo, particularly for studies involving CYP2D6 substrate drugs (e.g., beta-blockers, antidepressants, antipsychotics). Research institutions and clinical pharmacology units may procure cinacalcet as a model inhibitor for DDI studies and pharmacogenomic investigations of CYP2D6 polymorphism effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sensit

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.